1-Azaspiro[4.4]nonan-2-one: Structural Dynamics, Physicochemical Properties, and Synthetic Methodologies
1-Azaspiro[4.4]nonan-2-one: Structural Dynamics, Physicochemical Properties, and Synthetic Methodologies
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In modern drug discovery, the transition from flat, planar aromatics to three-dimensional, sp³-rich scaffolds is a proven strategy for improving clinical success rates. Spirocyclic compounds, characterized by two rings sharing a single quaternary carbon atom, offer exceptional conformational rigidity and vector projection[1].
Among these privileged motifs, the 1-azaspiro[4.4]nonan-2-one core—a fused system comprising a cyclopentane ring and a pyrrolidin-2-one (γ-lactam) ring—stands out as a highly versatile building block[2]. This whitepaper provides a comprehensive technical analysis of 1-azaspiro[4.4]nonan-2-one, detailing its structural properties, the mechanistic causality behind its synthesis, and self-validating experimental protocols for its assembly.
Structural and Conformational Analysis
The architecture of 1-azaspiro[4.4]nonan-2-one is defined by a spiro[4.4]nonane framework where the nitrogen atom occupies position 1, and a carbonyl group occupies position 2, forming a classical γ-lactam[3].
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The Spiro-Quaternary Center: The C5 spiro carbon acts as an absolute structural fulcrum. Because it is an amino-substituted quaternary center, it forces the attached substituents into a rigid, orthogonal spatial orientation[2]. This restricted geometry thermodynamically favors target-protein binding by minimizing the entropic penalty typically incurred upon complexation[1].
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Lactam Functionality: The γ-lactam moiety provides a robust hydrogen-bond acceptor (the carbonyl oxygen) and a hydrogen-bond donor (the N-H group), making it an ideal pharmacophore for interacting with kinase hinge regions or protease active sites[4].
Physicochemical Data Summary
To facilitate assay design and computational modeling, the core quantitative properties of 1-azaspiro[4.4]nonan-2-one are summarized below[5],[6],[2]:
| Property | Value |
| Chemical Name | 1-Azaspiro[4.4]nonan-2-one |
| CAS Registry Number | 63941-21-9 |
| Molecular Formula | C 8 H 13 NO |
| Molecular Weight | 139.19 g/mol |
| Monoisotopic Mass | 139.0997 Da |
| Melting Point | 142–144 °C (as a pale brown solid) |
| SMILES String | O=C1NC2(CCCC2)CC1 |
Synthetic Methodologies & Mechanistic Causality
Synthesizing spirocyclic lactams with an amino-substituted quaternary carbon is notoriously challenging. Traditional ionic displacements at quaternary centers often fail due to severe steric hindrance[2]. To overcome this, modern synthetic chemistry relies on three distinct, field-proven methodologies:
A. Radical Carboazidation
Pioneered by Renaud and co-workers, this method utilizes a one-pot intermolecular radical addition of 2-iodoesters to methylenecycloalkanes, followed by azidation[2].
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Causality: The radical pathway completely circumvents the steric repulsion of ionic SN2 reactions. The intermediate tertiary radical is efficiently trapped by a sulfonyl azide. Upon subsequent reduction (Pd/C, H 2 ), the resulting amine spontaneously undergoes intramolecular lactamization to form the spiro-lactam[2].
B. Gold-Catalyzed Oxidative Cyclization
This approach utilizes gold catalysis to achieve a tandem cycloisomerization/oxidation of homopropargyl amides[7].
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Causality: Gold(I) acts as a highly carbophilic Lewis acid, selectively activating the alkyne moiety toward nucleophilic attack by the tethered nitrogen. Subsequent oxidation of the intermediate yields the γ-lactam. This method is highly prized for generating enantioenriched derivatives when chiral sulfinimines are employed[8].
C. Photocatalytic α-C–H Alkylation (Atom-Economical Route)
Recent advancements demonstrate that visible-light photoredox catalysis can achieve direct α-C–H alkylation of unprotected primary amines[9].
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Causality: Using the organic photocatalyst 4CzIPN, cyclopentylamine is oxidized via Single Electron Transfer (SET) to a radical cation. Deprotonation yields an α-amino radical, which undergoes a Giese-type addition to an acrylate. This route is highly advantageous as it eliminates the need for pre-functionalized starting materials (like halides or alkynes)[10].
Experimental Protocol: Photocatalytic Synthesis
The following is a self-validating, step-by-step methodology for the synthesis of 1-azaspiro[4.4]nonan-2-one via the photoredox α-C–H alkylation route[10].
Step 1: Reagent Preparation In an oven-dried, argon-purged 10 mL reaction vial, combine cyclopentylamine (0.45 mmol, 1.0 equiv) and 2-methoxyethyl acrylate (0.45 mmol, 1.0 equiv).
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Causality: The acrylate serves as the Michael acceptor for the transiently generated α-amino radical.
Step 2: Catalyst Addition Add a solution of the photocatalyst 4CzIPN (1.0 mol%) and tetrabutylammonium azide (10 mol%) in anhydrous acetonitrile (2.0 mL).
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Causality: 4CzIPN is a highly efficient Donor-Acceptor fluorophore that drives the SET process. The azide acts as a redox-neutral hydrogen atom transfer (HAT) co-catalyst, facilitating the crucial deprotonation of the amine radical cation.
Step 3: Degassing (Critical Step) Degas the mixture via three consecutive freeze-pump-thaw cycles.
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Causality: Molecular oxygen is a triplet ground-state molecule that rapidly quenches the excited state of the photocatalyst (4CzIPN*) via energy transfer. Failure to remove oxygen will immediately halt the catalytic cycle.
Step 4: Photoredox Irradiation Irradiate the vial with blue LEDs ( λ = 450 nm) at room temperature for 24 hours under vigorous stirring.
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Causality: The 450 nm wavelength precisely matches the absorption maximum of 4CzIPN, promoting it to its excited state to initiate the electron transfer.
Step 5: Thermal Lactamization Transfer the crude mixture to a sealed tube and heat to 80 °C for 12 hours.
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Causality: The initial photoredox reaction yields an acyclic alkylated amine. Thermal energy provides the activation barrier needed to drive the intramolecular nucleophilic acyl substitution, expelling 2-methoxyethanol and permanently closing the spiro-lactam ring.
Step 6: Validation & Quality Control (Self-Validating System) Monitor the reaction via LC-MS.
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Validation Metric: Successful lactamization is confirmed by the disappearance of the acyclic intermediate mass and the appearance of the target spiro-lactam mass ( m/z 140.10 for[M+H] + ). In 1 H NMR, validation is confirmed by the complete disappearance of the acrylate vinylic protons and the emergence of the rigid spiro-system multiplet signatures (specifically the characteristic shifts at δ 2.41−2.36 ppm)[2].
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow of the photoredox catalytic cycle responsible for assembling the spirocyclic core.
Mechanistic pathway for the photocatalytic synthesis of 1-azaspiro[4.4]nonan-2-one.
References
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Radical Carboazidation: Expedient Assembly of the Core Structure of Various Alkaloid Families. The Journal of Organic Chemistry.[Link]
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Gold-Catalyzed Oxidative Cyclization of Chiral Homopropargyl Amides: Synthesis of Enantioenriched γ-Lactams. The Journal of Organic Chemistry.[Link]
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The Photocatalytic α-C–H Alkylation of Unprotected Primary Amines: Methodology and Mechanism. University of Bath Research Portal.[Link]
Sources
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- 5. 1-Azaspiro[4.4]nonan-2-one CAS#: 63941-21-9 [m.chemicalbook.com]
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